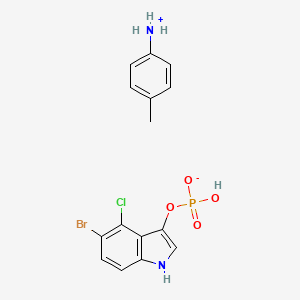

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

Description

The compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate paired with (4-methylphenyl)azanium (CAS 6578-06-9) is a halogenated indolyl phosphate salt. Its molecular formula is C₁₅H₁₅BrClN₂O₄P, with a molecular weight of 433.63 g/mol . Structurally, it consists of a 5-bromo-4-chloro-substituted indole ring esterified to a phosphate group, coupled with a p-toluidinium (4-methylphenylazanium) counterion.

Propriétés

Numéro CAS |

6578-06-9 |

|---|---|

Formule moléculaire |

C15H15BrClN2O4P |

Poids moléculaire |

433.62 g/mol |

Nom IUPAC |

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |

Clé InChI |

QEIFSLUFHRCVQL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

Autres numéros CAS |

6578-06-9 |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Méthodes De Préparation

Structural and Physicochemical Overview

Chemical Structure and Nomenclature

The compound under consideration is formally named as (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium. Its molecular formula is C$${15}$$H$${15}$$BrClN$$2$$O$$4$$P, and its molecular weight is 433.62 g/mol. The structure consists of a halogenated indole ring system bearing a phosphate group at the 3-position, with bromine and chlorine substituents at the 5 and 4 positions, respectively. The anionic indolyl phosphate is paired with the cationic form of 4-methylphenylamine (p-toluidine).

The IUPAC name, as computed by PubChem, is this compound. The SMILES representation is:

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br

This precise structural information is critical for understanding the chemical reactivity and the synthetic strategies employed in its preparation.

Physicochemical Properties

According to computed properties, the compound exhibits the following key characteristics:

- Hydrogen bond donor count: 3

- Hydrogen bond acceptor count: 4

- Rotatable bond count: 2

- Exact mass: 431.96413 Da

- Topological polar surface area: 113 Ų

- Heavy atom count: 24

- Formal charge: 0

- Complexity: 375 (computed by Cactvs 3.4.8.18)

These properties influence the solubility, crystallization behavior, and handling requirements of the compound during synthesis and purification.

Spectral Data

Infrared (IR) and Raman spectra for this compound are available from reputable sources, confirming the presence of characteristic functional groups such as the phosphate moiety and aromatic systems. These analytical data are essential for verifying product identity and purity during synthesis.

Synthetic Strategies: Literature Review and Analysis

Retrosynthetic Analysis

The preparation of this compound can be deconstructed into several key synthetic operations:

- Construction of the halogenated indole core.

- Introduction of the phosphate group at the 3-position.

- Formation of the salt with 4-methylphenylamine.

Each of these steps can be accomplished via multiple routes, with variations in starting materials, reagents, and conditions. The following sections detail the principal methodologies reported in the literature.

Synthesis of the Halogenated Indole Intermediate

Halogenation and Cyclization Approaches

A widely adopted strategy for preparing the 5-bromo-4-chloro-indole scaffold begins with the halogenation of a suitably substituted aniline derivative, followed by cyclization to form the indole ring. For example, the patent CN106986809B details a method in which 4-chloro-2-aminobenzoic acid is brominated using N-bromosuccinimide to yield 5-bromo-4-chloro-2-aminobenzoic acid. This intermediate then undergoes nucleophilic substitution with sodium chloroacetate, affording an N-(4-bromo-5-chloro-2-carboxy)phenylglycine derivative. Cyclization and decarboxylation of this adduct yield the desired halogenated indole core.

The overall sequence is summarized as follows:

- Bromination: 4-chloro-2-aminobenzoic acid + N-bromosuccinimide → 5-bromo-4-chloro-2-aminobenzoic acid.

- Nucleophilic substitution: 5-bromo-4-chloro-2-aminobenzoic acid + sodium chloroacetate → N-(4-bromo-5-chloro-2-carboxy)phenylglycine.

- Cyclization and decarboxylation: N-(4-bromo-5-chloro-2-carboxy)phenylglycine → 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester.

- Deprotection (if necessary) to yield 5-bromo-4-chloro-1H-indole.

This approach offers high regioselectivity and can be adapted for scale-up, but requires careful control of reaction conditions to minimize side reactions and maximize yield.

Alternative Routes

Alternative methods may employ direct halogenation of preformed indole derivatives, though these often suffer from lower regioselectivity and potential over-halogenation. The choice of halogenating agents (e.g., N-bromosuccinimide for bromination, N-chlorosuccinimide for chlorination) and reaction solvents (e.g., acetic acid, DMF) can influence the outcome. In some cases, protecting groups may be employed to direct halogenation to the desired positions.

Data Table: Halogenated Indole Synthesis

Phosphorylation at the 3-Position

Phosphorylation Strategies

The introduction of the phosphate group at the 3-position of the indole ring is typically achieved via reaction with phosphorus oxychloride (POCl$$_3$$) or phosphoryl chloride derivatives under controlled conditions. The indole derivative is treated with the phosphorylating agent in the presence of a base, such as triethylamine or pyridine, to facilitate the formation of the indolyl phosphate ester.

A representative procedure involves dissolving the halogenated indole in anhydrous pyridine, cooling the solution, and adding POCl$$_3$$ dropwise. The reaction mixture is then stirred at low temperature, followed by quenching with ice-water and neutralization with sodium bicarbonate. The product is isolated by extraction and purified by crystallization or chromatography.

Optimization Considerations

Key variables influencing the efficiency of phosphorylation include the choice of solvent, temperature, stoichiometry of reagents, and work-up procedure. Excess POCl$$_3$$ may lead to over-phosphorylation or decomposition, while insufficient base can result in incomplete reaction. The use of anhydrous conditions is critical to prevent hydrolysis of reactive intermediates.

Data Table: Phosphorylation Conditions

| Indole Substrate | Phosphorylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-4-chloro-1H-indole | POCl$$_3$$ | Pyridine | Triethylamine | 0–25 | 2 | 70–80 |

Salt Formation with 4-Methylphenylamine

Salt Formation Protocol

The final step involves the formation of the salt between the indolyl hydrogen phosphate and 4-methylphenylamine (p-toluidine). This is typically accomplished by dissolving the indolyl phosphate in water or a suitable organic solvent, followed by the gradual addition of an equimolar amount of p-toluidine under stirring. The mixture is maintained at a controlled pH (typically neutral to slightly acidic) to facilitate salt formation and precipitation of the product.

The resulting solid is collected by filtration, washed with cold solvent to remove impurities, and dried under reduced pressure. Purity is confirmed by melting point determination, IR spectroscopy, and, if necessary, elemental analysis.

Data Table: Salt Formation

| Indolyl Phosphate | Amine (p-toluidine) | Solvent | pH | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-4-chloro-1H-indol-3-yl hydrogen phosphate | 4-methylphenylamine | Water | 6–7 | 20–25 | 90–95 |

Purification and Characterization

The crude product may contain residual starting materials, by-products, or inorganic salts. Purification is typically achieved by recrystallization from ethanol-water mixtures or by preparative chromatography. Analytical characterization includes IR and Raman spectroscopy, NMR (proton and carbon), and mass spectrometry. Spectral data confirm the presence of characteristic functional groups and the absence of significant impurities.

Detailed Discussion of Individual Preparation Steps

Synthesis of 5-bromo-4-chloro-1H-indole

The synthesis of the halogenated indole core is a cornerstone of the overall preparation. The method described in CN106986809B is notable for its efficiency and scalability. Starting from 4-chloro-2-aminobenzoic acid, selective bromination with N-bromosuccinimide affords the desired 5-bromo-4-chloro-2-aminobenzoic acid. The reaction is typically conducted in acetic acid at low temperature to maximize regioselectivity and minimize polybromination.

Subsequent nucleophilic substitution with sodium chloroacetate introduces a glycine moiety, which upon cyclization and decarboxylation yields the indole core. The cyclization step may be promoted by heating in a high-boiling polar aprotic solvent such as DMSO or DMF. The overall yield for the sequence is moderate to high, with the most significant losses occurring during the cyclization step.

Phosphorylation of the Indole Core

Phosphorylation is achieved by treating the indole derivative with a phosphorylating agent such as POCl$$_3$$ in the presence of a base. The reaction proceeds via nucleophilic attack of the indole nitrogen or the 3-position carbon on the electrophilic phosphorus center, forming the phosphate ester. The reaction must be carefully controlled to avoid over-reaction or hydrolysis. After completion, the reaction mixture is quenched with ice-cold water, and the product is isolated by neutralization and extraction.

The yield of this step is generally high, provided that anhydrous conditions are maintained and the stoichiometry of reagents is optimized. The product is typically obtained as a crystalline solid, which can be further purified by recrystallization.

Salt Formation with 4-Methylphenylamine (p-toluidine)

Formation of the final salt is a straightforward acid-base neutralization reaction. The indolyl hydrogen phosphate is dissolved in water, and p-toluidine is added dropwise with stirring. The pH is monitored and maintained at neutral to slightly acidic values to promote salt formation and precipitation. The product is collected by filtration and washed to remove soluble impurities.

The yield of this step is typically very high, as the salt is sparingly soluble in water and readily precipitates. The purity of the final product is confirmed by melting point, IR, and NMR spectroscopy.

Analytical Characterization

The identity and purity of the final product are confirmed by a combination of analytical techniques. IR spectroscopy reveals characteristic absorptions for the phosphate group (P=O and P–O stretching), aromatic C–H stretches, and N–H bending. Raman spectroscopy provides complementary information on the aromatic and phosphate vibrations. Proton and carbon NMR spectra confirm the presence of the indole and p-toluidine moieties, as well as the absence of significant impurities. Mass spectrometry provides molecular weight confirmation.

Comparative Evaluation of Preparation Methods

Efficiency and Yield

The method described in CN106986809B achieves high yields in the early steps (bromination and nucleophilic substitution), with a moderate yield in the cyclization step. The phosphorylation and salt formation steps are generally high-yielding, provided that reaction conditions are carefully controlled.

Scalability and Environmental Considerations

The use of relatively mild reagents and solvents (acetic acid, DMSO, water) makes the described method amenable to scale-up. However, the use of POCl$$_3$$ in the phosphorylation step requires appropriate safety and environmental precautions, as this reagent is toxic and corrosive. Waste streams should be neutralized and disposed of in accordance with regulatory guidelines.

Product Purity and Analytical Data

The described methods yield products of high purity, as confirmed by spectral data. The use of recrystallization and chromatographic purification ensures the removal of impurities and by-products.

Data Table: Summary of Key Preparation Parameters

Advanced Considerations and Alternative Approaches

Alternative Halogenation Strategies

While the use of N-bromosuccinimide and N-chlorosuccinimide is common, alternative halogenating agents such as elemental bromine or chlorine, or more selective reagents, may be explored to improve regioselectivity or reduce by-product formation. The use of protecting groups to direct halogenation may also be considered, though this introduces additional synthetic steps.

Enzymatic Phosphorylation

Enzymatic phosphorylation, though less common for indole derivatives, may offer a greener alternative to chemical phosphorylation. However, the substrate specificity of kinases and the stability of the halogenated indole core under enzymatic conditions remain potential limitations.

Solid-Phase Synthesis

Solid-phase synthetic methods, while more commonly employed in peptide and oligonucleotide synthesis, may be adapted for the preparation of indolyl phosphate derivatives. This approach could facilitate automation and high-throughput synthesis, though the compatibility of the required reactions with solid supports must be established.

Analyse Des Réactions Chimiques

Types de réactions

BCIP (sel de p-toluidine) subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé par la phosphatase alcaline pour produire un colorant de type indigo.

Réactifs et conditions courants

Phosphatase alcaline : Utilisé pour catalyser l'hydrolyse du BCIP (sel de p-toluidine).

Tétrazolium bleu de nitro (NBT) : Utilisé en combinaison avec le BCIP (sel de p-toluidine) pour produire une réaction colorimétrique.

Principaux produits formés

Colorant de type indigo : Formé par l'hydrolyse du BCIP (sel de p-toluidine) par la phosphatase alcaline.

Précipité bleu-violet : Formé par l'oxydation du BCIP (sel de p-toluidine) en présence de NBT.

Applications De Recherche Scientifique

Scientific Research Applications

-

Colorimetric Detection in Biochemical Assays

- The compound is utilized as a chromogenic substrate for alkaline phosphatase, an enzyme commonly used in various assays, including immunoblotting and immunohistochemistry. When hydrolyzed by alkaline phosphatase, it produces a detectable color change, facilitating the visualization of enzyme activity.

- This application is particularly valuable in the field of molecular biology for detecting proteins and nucleic acids.

-

Fluorescent Labeling

- The compound can be conjugated to antibodies or other biomolecules to create fluorescent labels for use in fluorescence microscopy. This allows researchers to track the localization and expression of specific proteins within cells or tissues.

-

Enzyme Activity Measurement

- It serves as a substrate in enzyme activity assays, enabling the quantification of alkaline phosphatase activity in various samples. This is crucial for studies involving metabolic pathways and enzyme kinetics.

-

Drug Development

- The compound's structure can be modified to create derivatives with enhanced biological activity, making it a potential candidate in drug discovery programs aimed at developing new therapeutics targeting specific diseases.

Table 1: Summary of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Colorimetric Detection | Used as a substrate for alkaline phosphatase | Easy visualization of enzyme activity |

| Fluorescent Labeling | Conjugated to antibodies for tracking proteins | Enhanced imaging capabilities |

| Enzyme Activity Measurement | Quantifies alkaline phosphatase activity | Important for metabolic studies |

| Drug Development | Serves as a scaffold for creating biologically active derivatives | Potential therapeutic applications |

Case Studies

-

Immunohistochemistry Using (5-bromo-4-chloro-1H-indol-3-yl) Hydrogen Phosphate

- A study demonstrated the effectiveness of this compound in detecting specific proteins in tissue sections using immunohistochemical techniques. The results showed significant staining patterns correlating with protein expression levels, highlighting its utility in pathological studies.

-

Enzyme Kinetics Analysis

- Research involving enzyme kinetics utilized this substrate to measure the activity of alkaline phosphatase under varying conditions. The findings provided insights into the enzyme's behavior, contributing to a better understanding of its role in biological processes.

-

Development of Fluorescent Probes

- A project focused on modifying the compound to enhance its fluorescent properties, resulting in probes that could be used for live-cell imaging. These modifications allowed for real-time monitoring of protein interactions within cellular environments.

Mécanisme D'action

BCIP (p-toluidine salt) exerts its effects through the following mechanism:

Hydrolysis by Alkaline Phosphatase: The compound is hydrolyzed by alkaline phosphatase to produce an indigo-like dye.

Oxidation with NBT: In the presence of NBT, the hydrolyzed product undergoes oxidation to form an insoluble blue-purple precipitate.

Molecular Targets and Pathways: The primary molecular target of BCIP (p-toluidine salt) is alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Comparison of Halogenated Indolyl Phosphates

Key Observations :

- Halogen Position : The 5-bromo-4-chloro substitution in the target compound provides steric and electronic advantages over single-halogen analogs, improving enzyme binding and reaction kinetics .

- Counterion Impact: The p-toluidinium counterion enhances solubility in organic solvents compared to sodium or potassium salts, facilitating formulation in diagnostic kits .

Physicochemical Properties

Table 2: Physicochemical Comparison

Notable Findings:

- The target compound’s high boiling point (580.2°C ) and density (2.083 g/cm³ ) reflect strong intermolecular interactions due to halogenation and ionic pairing .

- In contrast, sulfonamide derivatives (e.g., Compound 17 from ) exhibit lower thermal stability, likely due to weaker hydrogen bonding .

Critical Insights :

Activité Biologique

The compound (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate; (4-methylphenyl)azanium is a significant chemical entity in biological research, particularly in the context of enzyme assays and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound combines an indole derivative with a phosphoric acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Key Features:

- Indole Core : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Phosphate Group : Essential for enzyme interactions, particularly with alkaline phosphatase.

The primary mechanism of action for (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate involves its role as a substrate for alkaline phosphatase. Upon hydrolysis, it releases 5-bromo-4-chloroindoxyl , which can be oxidized to form a chromogenic product detectable in various assays.

Enzyme Substrate Activity

The compound is widely used as a chromogenic substrate in biochemical assays. It is particularly effective for detecting alkaline phosphatase activity, which is crucial in various biological processes including dephosphorylation reactions.

| Assay Type | Application | Detection Method |

|---|---|---|

| Immunoblotting | Detection of proteins conjugated with alkaline phosphatase | Colorimetric detection |

| In situ hybridization | Visualization of nucleic acids | Chromogenic reaction |

| Immunohistochemistry | Localization of proteins in tissue sections | Colorimetric staining |

Antimicrobial Properties

Research indicates that indole derivatives exhibit antimicrobial properties. For example, compounds similar to (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate have shown effectiveness against various bacterial strains. A study demonstrated that indole-based compounds can inhibit bacterial growth by disrupting cellular functions.

Case Studies

-

Detection of Alkaline Phosphatase Activity

- In a study examining the use of (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate in enzyme assays, researchers found that the compound effectively produced a color change indicative of enzyme activity. This property was utilized in clinical diagnostics to measure liver function by assessing alkaline phosphatase levels.

-

Antimicrobial Screening

- A series of derivatives based on the indole structure were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the bromine and chlorine substituents significantly influenced antibacterial potency, highlighting the importance of structural variations in biological activity.

Q & A

Q. What are the recommended synthetic routes for (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate?

The synthesis typically involves phosphorylation of the indole derivative. For example, reacting 5-bromo-4-chloro-1H-indol-3-ol with phosphorylating agents such as phosphorus oxychloride (POCl₃) under controlled conditions. Post-synthesis purification via recrystallization or chromatography is critical to isolate the phosphate ester. Structural analogs in highlight phosphorylation steps for indole derivatives, emphasizing the need for anhydrous conditions and stoichiometric control .

Q. How can the purity and structural integrity of (4-methylphenyl)azanium be validated?

Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration. The SHELX suite ( ) is widely used for refining crystal structures, while WinGX/ORTEP ( ) aids in visualizing anisotropic displacement parameters .

Q. What are the primary applications of this compound in biochemical research?

The indolyl phosphate moiety acts as a substrate for alkaline phosphatase (AP) in colorimetric/fluorometric assays. Upon enzymatic cleavage, it produces an insoluble indigo dye, enabling detection in blotting techniques (e.g., Western blot). and detail its use in enzymatic detection, with solubility in NaOH or DMF for assay preparation .

Advanced Research Questions

Q. What experimental strategies resolve hydrogen bonding ambiguities in the crystal lattice of this compound?

Graph set analysis ( ) systematically categorizes hydrogen-bonding motifs (e.g., chains, rings) in crystalline networks. Pair this with high-resolution X-ray data refined via SHELXL ( ) to resolve ambiguities. For example, the azanium group’s NH₃⁺ may form hydrogen bonds with phosphate oxygens, which can be quantified using Etter’s rules .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be addressed during characterization?

Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For instance, coupling constants in the indole ring may vary due to halogen electronegativity (Br/Cl). Computational tools like density functional theory (DFT) can predict NMR shifts, as seen in for analogous heterocycles .

Q. What factors influence the compound’s stability in enzymatic assays, and how can they be optimized?

Stability is pH-dependent due to the labile phosphate ester. Use buffered solutions (pH 9–10) compatible with AP activity. Avoid prolonged light exposure to prevent indole degradation. recommends fresh preparation of substrate solutions and optimizing enzyme-to-substrate ratios to minimize background noise .

Q. How do halogen atoms (Br, Cl) modulate the compound’s electronic properties and biological interactions?

Halogens increase electrophilicity at the indole ring, enhancing π-stacking with aromatic residues in enzymes. Molecular docking (as in ) can simulate interactions with AP’s active site. Chlorine’s steric effects may also influence binding kinetics, requiring free-energy perturbation (FEP) studies to quantify .

Q. What challenges arise in co-crystallizing the phosphate-azanium salt, and how are they mitigated?

Ionic interactions between the phosphate anion and azanium cation can lead to polymorphism. Use counterion screening (e.g., varying ammonium salts) and solvent evaporation techniques. SHELXD ( ) is effective for phase determination in twinned or disordered crystals .

Methodological Notes

- Spectral Contradictions : Always cross-reference IR and MS data with computational predictions (e.g., Gaussian software) for halogenated indoles.

- Crystallographic Refinement : For low-resolution data, employ twin refinement protocols in SHELXL .

- Enzymatic Assays : Include negative controls (e.g., AP inhibitors) to validate specificity, as per .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.